molecular formula C10H14O2 B067265 6-Acetyl-5-ethylcyclohex-2-en-1-one CAS No. 182866-45-1

6-Acetyl-5-ethylcyclohex-2-en-1-one

Cat. No.: B067265
CAS No.: 182866-45-1
M. Wt: 166.22 g/mol
InChI Key: DQECZBXTXWNLQF-UHFFFAOYSA-N
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Description

6-Acetyl-5-ethylcyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a cyclic ketone framework with an acetyl group at the C6 position and an ethyl substituent at C3. The conjugated enone system (C2-C3 double bond and C1 ketone) imparts reactivity toward nucleophilic additions and reductions, while the acetyl and ethyl groups influence steric and electronic properties .

Properties

CAS No.

182866-45-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

6-acetyl-5-ethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h4,6,8,10H,3,5H2,1-2H3

InChI Key

DQECZBXTXWNLQF-UHFFFAOYSA-N

SMILES

CCC1CC=CC(=O)C1C(=O)C

Canonical SMILES

CCC1CC=CC(=O)C1C(=O)C

Synonyms

2-Cyclohexen-1-one, 6-acetyl-5-ethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Modifications

The following table highlights key structural differences and similarities between 6-Acetyl-5-ethylcyclohex-2-en-1-one and related compounds:

Compound Name Substituents (Position) Functional Groups Key Reactivity/Applications
This compound Acetyl (C6), Ethyl (C5) Enone, Ketone, Alkyl Hydrogenation, Michael addition
(5S,6R)-6-Hydroxy-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (Compound 4) Hydroxy (C6), Methyl (C2), Isopropenyl (C5) Enone, Alcohol, Alkene Biotransformation (e.g., OYE enzyme substrates)
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate Ester (C1), Methyl (C6) Enone, Ester, Alkyl Ester hydrolysis, cyclization reactions
(5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one Methyl (C2), Isopropenyl (C5) Enone, Alkene, Alkyl Flavor/fragrance synthesis (menthone analogs)

Key Observations :

  • Steric Effects : The ethyl substituent at C5 introduces greater steric hindrance than the methyl or isopropenyl groups in other analogs, which may slow down nucleophilic attacks at adjacent positions.
  • Reactivity : Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate exhibits ester functionality, making it susceptible to hydrolysis or transesterification, unlike the ketone-dominated reactivity of this compound.

Crystallographic and Conformational Differences

While direct crystallographic data for this compound is unavailable, software tools like Mercury CSD and WinGX enable structural comparisons with analogs. For example:

  • Ring Conformation: Cyclohexenone derivatives typically adopt a half-chair conformation. Substituents like ethyl or acetyl groups may distort this geometry, affecting packing efficiency in crystal lattices.
  • Hydrogen Bonding : Compound 4 forms intramolecular hydrogen bonds between the C6 hydroxy and C1 ketone groups, a feature absent in this compound due to its acetyl substituent.

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